
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is a fluorinated methacrylate compound known for its unique chemical properties. It is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobicity and chemical resistance. This compound is used in various industrial applications, particularly in the production of specialized coatings and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with an appropriate amine, followed by esterification with methacrylic acid. The reaction conditions often require the use of organic solvents and catalysts to facilitate the process. The key steps include:
Formation of the sulfonyl amine intermediate: Heptadecafluorooctyl sulfonyl chloride reacts with butylamine under controlled conditions to form the sulfonyl amine intermediate.
Esterification: The intermediate is then esterified with methacrylic acid in the presence of a catalyst, such as a strong acid or base, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE.
化学反应分析
Types of Reactions
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Polymers: High-molecular-weight polymers with fluorinated side chains.
Hydrolysis Products: Methacrylic acid and the corresponding alcohol.
科学研究应用
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE has diverse applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility.
Medicine: Investigated for use in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is primarily related to its ability to form stable polymers and its interaction with various substrates. The heptadecafluorooctyl group provides hydrophobicity, which can influence the compound’s interaction with biological membranes and other hydrophobic surfaces. The methacrylate group allows for polymerization, leading to the formation of materials with specific mechanical and chemical properties.
相似化合物的比较
Similar Compounds
- 4-({[(Heptadecafluorooctyl)sulfonyl]methyl}amino)butyl acrylate
- Heptadecafluorooctyl methacrylate
- Perfluorooctyl methacrylate
Uniqueness
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is unique due to the presence of both the sulfonyl and methacrylate groups, which confer distinct chemical reactivity and polymerization capabilities. Its combination of hydrophobicity and polymer-forming ability makes it particularly valuable in applications requiring durable and chemically resistant materials.
属性
CAS 编号 |
61577-14-8 |
|---|---|
分子式 |
C17H16F17NO4S |
分子量 |
653.4 g/mol |
IUPAC 名称 |
4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-8(2)9(36)39-7-5-4-6-35(3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h1,4-7H2,2-3H3 |
InChI 键 |
DJKGXDGHCIHDPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
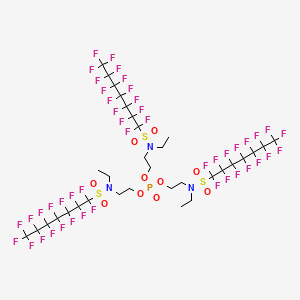
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
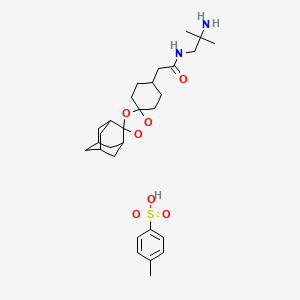

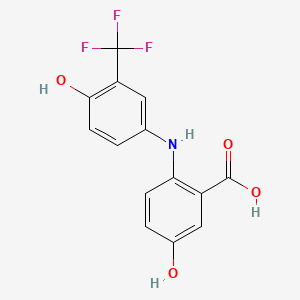
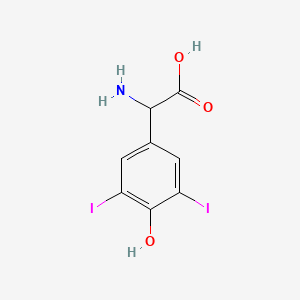
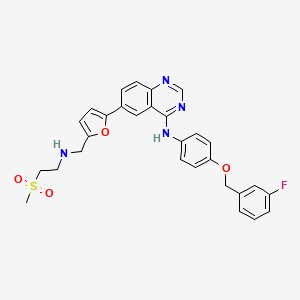
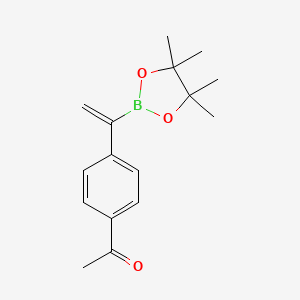
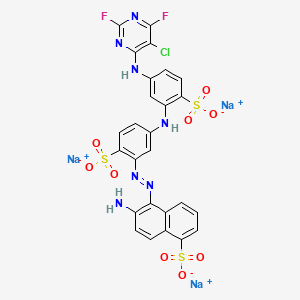
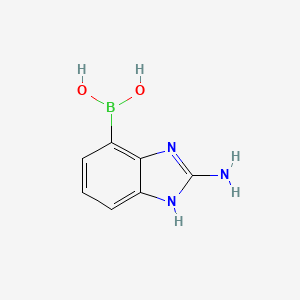
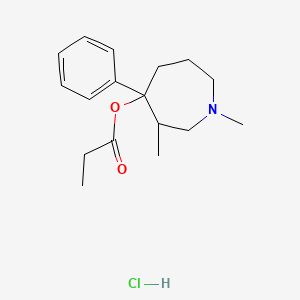
![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
